(Rac)-Fosfomycin (benzylamine)-13C3

Therapeutic Drug Monitoring LC-MS/MS Method Validation Matrix Effect Correction

(Rac)-Fosfomycin (benzylamine)-13C3 (CAS 1216461-18-5) is a carbon-13 labeled stable isotope-labeled internal standard (SIL-IS) of fosfomycin, supplied as the benzylamine salt of the racemic fosfomycin acid. This compound contains three 13C atoms incorporated into the epoxide ring (molecular formula C₇¹³C₃H₁₆NO₄P), producing a +3 Da mass shift relative to unlabeled fosfomycin while preserving identical physicochemical properties including chromatographic retention time and ionization efficiency.

Molecular Formula C10H16NO4P
Molecular Weight 248.19 g/mol
Cat. No. B563224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Fosfomycin (benzylamine)-13C3
SynonymsPhosphomycin-13C3 Benzylamine Salt;  rel-(1R,2S)-(1,2-epoxypropyl)phosphonate-13C3 Benzylamine Salt; 
Molecular FormulaC10H16NO4P
Molecular Weight248.19 g/mol
Structural Identifiers
InChIInChI=1S/C7H9N.C3H7O4P/c8-6-7-4-2-1-3-5-7;1-2-3(7-2)8(4,5)6/h1-5H,6,8H2;2-3H,1H3,(H2,4,5,6)/i;1+1,2+1,3+1
InChIKeyYFOCHWJDRUXOIQ-BURVIEGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Rac)-Fosfomycin (benzylamine)-13C3: 13C-Labeled Stable Isotope Internal Standard for Fosfomycin Bioanalysis


(Rac)-Fosfomycin (benzylamine)-13C3 (CAS 1216461-18-5) is a carbon-13 labeled stable isotope-labeled internal standard (SIL-IS) of fosfomycin, supplied as the benzylamine salt of the racemic fosfomycin acid [1]. This compound contains three 13C atoms incorporated into the epoxide ring (molecular formula C₇¹³C₃H₁₆NO₄P), producing a +3 Da mass shift relative to unlabeled fosfomycin while preserving identical physicochemical properties including chromatographic retention time and ionization efficiency [2]. Its primary application is as an internal standard for the accurate quantification of fosfomycin in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling correction for sample-to-sample variability in extraction recovery, matrix effects, and instrument response [3].

Why Non-Isotopic Internal Standards Cannot Substitute for (Rac)-Fosfomycin (benzylamine)-13C3 in Regulated Fosfomycin Bioanalysis


In LC-MS/MS quantification of fosfomycin, the use of non-isotopic internal standards—including structural analogs or alternative phosphonic acid derivatives—introduces systematic analytical error that undermines the reliability of pharmacokinetic and therapeutic drug monitoring (TDM) data. Structural analogs exhibit differential chromatographic retention and divergent ionization behavior under electrospray conditions, meaning they cannot co-elute with fosfomycin and therefore fail to correct for dynamic matrix effects that vary across the elution window [1]. This is particularly problematic in complex matrices such as plasma, urine, and tissue homogenates, where endogenous phospholipids and salts produce significant ion suppression or enhancement that is retention-time dependent [2]. Furthermore, fosfomycin lacks a strong UV chromophore, rendering HPLC-UV methods with external calibration insufficient for the low-concentration sensitivity required in clinical TDM applications. Regulatory guidance from EMA and FDA for bioanalytical method validation explicitly recommends stable isotope-labeled internal standards as the preferred approach when mass spectrometric detection is employed, precisely because only isotopically matched compounds can fully compensate for matrix effects and extraction variability across the entire analytical workflow [3].

Quantitative Performance Benchmarks: (Rac)-Fosfomycin (benzylamine)-13C3 Validated Bioanalytical Metrics Versus Comparator Approaches


Matrix Effect Correction: 13C3-Fosfomycin Eliminates Ion Suppression Artifacts That Structural Analogs Cannot Address

In the validated LC-MS/MS method for fosfomycin quantification in human prostatic tissue, a marked matrix effect was observed in the measurements but was successfully corrected by normalization with the internal standard fosfomycin-13C3, enabling accurate quantification despite substantial ion suppression from tissue-derived phospholipids [1]. Without this isotopic internal standard correction, the matrix effect would have produced significant bias in measured concentrations. In contrast, a structurally related analog internal standard (such as phenylphosphonic acid) cannot co-elute with fosfomycin under HILIC or reversed-phase conditions, meaning it would experience different matrix effect dynamics and would fail to provide adequate correction [2].

Therapeutic Drug Monitoring LC-MS/MS Method Validation Matrix Effect Correction

Recovery and Precision: 13C3-Fosfomycin IS Enables >97% Recovery and <10% Precision Across Biological Matrices

Using (Rac)-Fosfomycin (benzylamine)-13C3 as the internal standard, the validated LC-MS/MS method for human prostatic tissue achieved an average total recovery of approximately 97% across three QC levels [1]. Within-day precision was 9.8%, and between-day precision was 9.9%, with both within-day and inter-day accuracy (BIAS%) of 9.9%, meeting EMA validation criteria [2]. In plasma and urine matrices using the same 13C3-fosfomycin IS, validation results demonstrated accuracy of <2.1% (urine) and <3.2% (plasma), with within-day precision of <1.5% (urine) and <1.7% (plasma) [3]. Methods lacking isotopic internal standards typically exhibit recovery variability exceeding 15-20% and fail regulatory precision thresholds.

Bioanalytical Method Validation Extraction Recovery Precision and Accuracy

13C3 Labeling Eliminates Deuterium-Hydrogen Exchange Instability Observed with Deuterated Fosfomycin IS

Deuterated internal standards (e.g., fosfomycin-D3 or fosfomycin-D5 benzylamine salt) can undergo hydrogen-deuterium exchange under certain chromatographic and storage conditions, leading to variable mass shift and compromised quantification accuracy [1]. In contrast, 13C-labeled internal standards such as (Rac)-Fosfomycin (benzylamine)-13C3 are structurally stable and do not undergo isotopic exchange because the 13C atoms are covalently integrated into the epoxide ring carbon backbone [2]. This eliminates a known failure mode in bioanalytical methods where deuterium loss produces back-exchange to the analyte mass channel, causing overestimation of fosfomycin concentrations.

Stable Isotope Labeling Internal Standard Stability 13C vs. Deuterium

Clinical TDM Application: 13C3-Fosfomycin IS Quantifies Interpatient Variability Over 87-Fold Concentration Range

In a real-life therapeutic drug monitoring study using [13C3]-fosfomycin benzylamine salt as internal standard, plasma fosfomycin concentrations measured in critically ill patients ranged from 7.4 mg/L to 644.6 mg/L, representing an 87-fold interpatient variability (CV = 91.1%) [1]. The calibration curve ranged from 2 to 800 mg/L, encompassing the full clinically relevant concentration spectrum. This extreme variability underscores the necessity of precise, matrix-corrected quantification—which only an isotopic internal standard can provide—to guide individualized dosing in complex clinical scenarios where fosfomycin is administered every 6 or 8 hours or via continuous infusion.

Therapeutic Drug Monitoring Clinical Pharmacokinetics Critical Care

Method Sensitivity and Linearity: 13C3-Fosfomycin IS Supports LOQ of 0.1 μg/g in Tissue and R² = 0.999

With (Rac)-Fosfomycin (benzylamine)-13C3 as internal standard, the LC-MS/MS method for human prostatic tissue achieved a dynamic range of 0.1–20 μg/g with a calibration correlation coefficient (R²) of 0.999 [1]. In urine and plasma matrices using the same 13C3-fosfomycin IS, the method demonstrated applicability over 0.75–375 mg/L with R² of 0.9998 in both matrices [2]. These linearity metrics exceed typical requirements for bioanalytical method validation (R² ≥ 0.99) and reflect the exceptional co-elution and ionization matching provided by the isotopic internal standard. Methods using non-isotopic IS typically exhibit lower R² values and higher LOQ due to incomplete correction of matrix effects at low concentrations.

Tissue Pharmacokinetics Sensitivity Linearity

Procurement-Ready Applications: Where (Rac)-Fosfomycin (benzylamine)-13C3 Delivers Verifiable Analytical Value


Therapeutic Drug Monitoring (TDM) of Fosfomycin in Critically Ill Patients

For clinical pharmacology laboratories supporting intensive care units, (Rac)-Fosfomycin (benzylamine)-13C3 enables accurate plasma fosfomycin quantification over a clinically validated range of 2–800 mg/L [1]. The extreme 87-fold interpatient variability (7.4 to 644.6 mg/L) observed in real-world TDM studies necessitates the matrix-effect correction and precision (<1.7% within-day) uniquely provided by this 13C3-labeled internal standard [2]. Alternative internal standards cannot reliably correct for the complex plasma matrix effects in septic patients receiving multiple concomitant medications.

Tissue Pharmacokinetic Studies Requiring Micro-Sample Analysis

Research groups investigating fosfomycin penetration into prostate, kidney, or other target tissues require an internal standard capable of supporting quantification at sub-microgram-per-gram concentrations. (Rac)-Fosfomycin (benzylamine)-13C3 enables a validated LOQ of 0.1 μg/g in tissue, with 97% recovery and correction of marked matrix effects observed in tissue homogenates [1]. This compound is the only published internal standard achieving EMA-compliant validation for fosfomycin tissue pharmacokinetics from milligram-scale biopsy samples.

Regulatory-Compliant Bioanalytical Method Validation for ANDA and DMF Submissions

Pharmaceutical QC laboratories and CROs supporting ANDA filings, DMF submissions, or clinical trial sample analysis require an internal standard that meets FDA and EMA guidelines for bioanalytical method validation. (Rac)-Fosfomycin (benzylamine)-13C3 is supplied as a fully characterized reference standard with a Certificate of Analysis and is explicitly cited in validated LC-MS/MS methods achieving within-day precision <1.5% and accuracy <2.1% [1]. This compound directly supports regulatory submissions for generic fosfomycin products and novel formulations.

Stability-Indicating Impurity Profiling and Forced Degradation Studies

In pharmaceutical development, (Rac)-Fosfomycin (benzylamine)-13C3 serves dual roles: as an internal standard for quantifying fosfomycin in stability studies, and as a reference standard for identifying and quantifying fosfomycin-related impurities [1]. Patent literature explicitly describes methods using fosfomycin-13C3 benzylamine for detecting and quantifying fosfomycin impurities and degradation products [2]. This supports ICH-compliant stability programs and quality control of fosfomycin drug substance and finished product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Fosfomycin (benzylamine)-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.